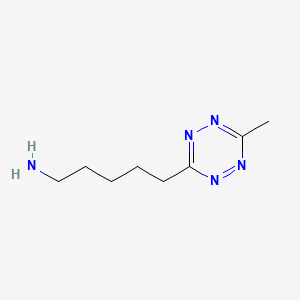
5-(6-Methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-Methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine: is a chemical compound that belongs to the class of tetrazines. Tetrazines are heterocyclic compounds containing a ring of four nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a methyl group at the 6-position of the tetrazine ring and a pentan-1-amine chain attached to the 5-position. It is known for its stability and reactivity, making it useful in various chemical transformations and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine typically involves the following steps:
Formation of the Tetrazine Ring: The tetrazine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of hydrazine with nitriles or amidines under acidic conditions to form the tetrazine ring.
Introduction of the Methyl Group: The methyl group can be introduced at the 6-position of the tetrazine ring through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Pentan-1-amine Chain: The pentan-1-amine chain can be attached to the 5-position of the tetrazine ring through nucleophilic substitution reactions. This can be achieved by reacting the tetrazine intermediate with a suitable alkyl halide or alkyl sulfonate under basic conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process typically includes:
Bulk Synthesis of Tetrazine Precursors: Large-scale production of tetrazine precursors using continuous flow reactors to ensure consistent quality and yield.
Automated Methylation and Alkylation: Use of automated systems for methylation and alkylation reactions to minimize human error and increase efficiency.
Purification and Isolation: Purification of the final product using techniques such as crystallization, distillation, or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 5-(6-Methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, alkyl sulfonates, thiols, alcohols
Major Products Formed
Oxidation Products: Oxidized derivatives with various functional groups such as ketones, aldehydes, or carboxylic acids.
Reduction Products: Reduced forms of the compound with different degrees of hydrogenation.
Substitution Products: Compounds with different substituents replacing the amine group.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Catalysis: Acts as a catalyst or ligand in various chemical reactions, enhancing reaction rates and selectivity.
Biology
Bioconjugation: Utilized in bioconjugation techniques to link biomolecules such as proteins, peptides, and nucleic acids for research and diagnostic purposes.
Fluorescent Probes: Incorporated into fluorescent probes for imaging and detection of biological targets.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Diagnostic Agents: Used in the development of diagnostic agents for imaging and detection of disease markers.
Industry
Material Science: Employed in the development of advanced materials with unique properties, such as polymers and coatings.
Agriculture: Used in the formulation of agrochemicals for crop protection and enhancement.
Mechanism of Action
The mechanism of action of 5-(6-Methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling and function.
Form Reactive Intermediates: Generate reactive intermediates that can interact with biomolecules, leading to therapeutic or toxic effects.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-1,2,4,5-tetrazine: Lacks the pentan-1-amine chain, making it less versatile in bioconjugation applications.
5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine: Lacks the methyl group, resulting in different reactivity and stability.
4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenylmethanamine: Contains a phenyl group instead of a pentan-1-amine chain, leading to different chemical properties and applications.
Uniqueness
5-(6-Methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine is unique due to its combination of a methyl-substituted tetrazine ring and a pentan-1-amine chain. This structure imparts specific reactivity, stability, and versatility, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C8H15N5 |
|---|---|
Molecular Weight |
181.24 g/mol |
IUPAC Name |
5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine |
InChI |
InChI=1S/C8H15N5/c1-7-10-12-8(13-11-7)5-3-2-4-6-9/h2-6,9H2,1H3 |
InChI Key |
GDPXFDGABMDKIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)CCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


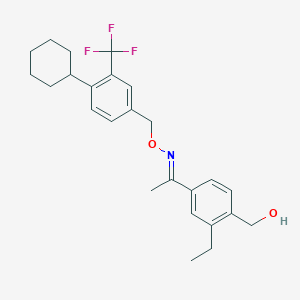
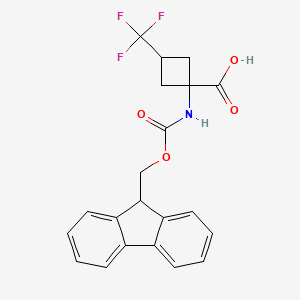
![4-[(2,4-Dichlorophenyl)methoxy]-3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15217428.png)
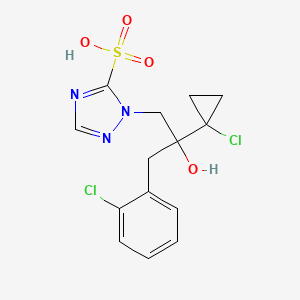
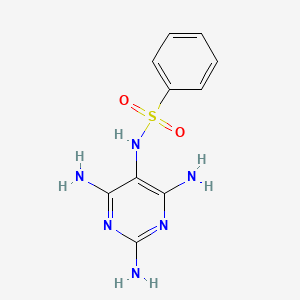
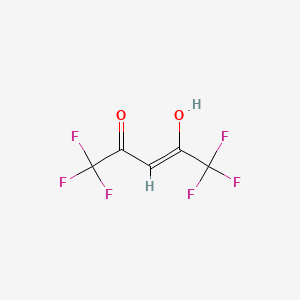
![2-(3-Fluorophenyl)-4-methoxypyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B15217456.png)
![2-(6-Methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol](/img/structure/B15217472.png)
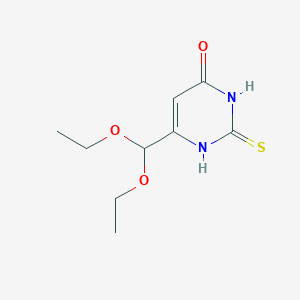
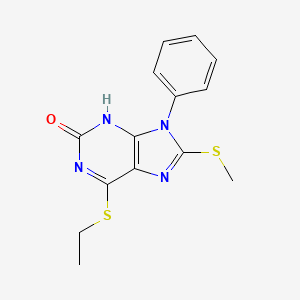
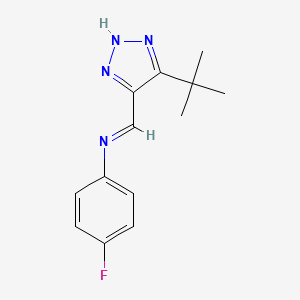
![4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile](/img/structure/B15217502.png)
![2,2,2-Trifluoro-N-{2-[1-(trifluoroacetyl)-1H-indol-3-yl]ethyl}acetamide](/img/structure/B15217512.png)
![N-[10,16-bis(2-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(2-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15217514.png)
